5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde

Catalog No.
S14439100
CAS No.
916602-30-7
M.F
C19H22O3
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1...

CAS Number

916602-30-7

Product Name

5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde

IUPAC Name

5-hydroxy-6-(3-methylbut-2-enyl)-2-[(E)-pent-1-enyl]-1-benzofuran-4-carbaldehyde

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C19H22O3/c1-4-5-6-7-15-11-16-17(12-20)19(21)14(9-8-13(2)3)10-18(16)22-15/h6-8,10-12,21H,4-5,9H2,1-3H3/b7-6+

InChI Key

SBYYFNVKZGJIPR-VOTSOKGWSA-N

Canonical SMILES

CCCC=CC1=CC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C

Isomeric SMILES

CCC/C=C/C1=CC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C

Description

(E)-5-hydroxy-6-(3-methylbut-2-enyl)-2-(pent-1-enyl)benzofuran-4-carbaldehyde is a member of the class of 1-benzofurans that is 1-benzofuran substituted by a hydroxy group at position 5, a prenyl group at position 6 and a pent-1-en-1-yl group at position 2. Isolated from Chaetomium globosum, it exhibits radical scavenging activity. It has a role as a radical scavenger, a Chaetomium metabolite and an Aspergillus metabolite. It is a member of 1-benzofurans, an aldehyde and a member of phenols.
5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde is a natural product found in Aspergillus ruber, Chaetomium globosum, and other organisms with data available.

5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde is a complex organic compound classified as a member of the benzofuran family. Its molecular formula is C19H22O3, and it has a molecular weight of 298.4 g/mol. The compound features a hydroxy group at position 5, a prenyl group at position 6, and a pent-1-en-1-yl group at position 2 of the benzofuran structure. It is primarily isolated from fungal species such as Chaetomium globosum and Aspergillus ruber, which are known to produce various bioactive metabolites .

The compound can undergo typical reactions associated with aldehydes and phenolic compounds. Key reactions include:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The aldehyde can be reduced to primary alcohols.
  • Nucleophilic Addition: The electrophilic carbon of the aldehyde can react with nucleophiles, leading to the formation of various derivatives.

These reactions highlight its potential utility in synthetic organic chemistry for generating more complex structures.

5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde exhibits significant biological activities, particularly as a radical scavenger. This property suggests potential applications in combating oxidative stress-related diseases. Additionally, it has been noted for its presence in various fungi, indicating possible roles in antifungal activity and other biological interactions .

The synthesis of this compound typically involves multi-step organic reactions. Some common methods include:

  • Prenylation: Introducing the prenyl group through electrophilic substitution on the benzofuran core.
  • Aldol Condensation: Forming the pentenyl side chain via aldol reactions followed by dehydration.
  • Hydroxylation: The introduction of the hydroxy group can be achieved through hydroxylation reactions or by using specific reagents that target the benzofuran structure.

These methods are crucial for obtaining high yields of the desired compound while maintaining structural integrity .

This compound has various applications across different fields:

  • Pharmaceuticals: Due to its radical scavenging properties, it may be explored as a therapeutic agent for oxidative stress-related conditions.
  • Natural Products Chemistry: Its isolation from fungi makes it valuable for studies in natural product chemistry and pharmacognosy.
  • Agriculture: Potential use as a biopesticide or fungicide due to its antifungal properties.

Studies on the interactions of 5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde with biological systems have shown promising results, particularly in its role as an antioxidant. Research indicates that it may interact with various cellular pathways involved in oxidative stress response, potentially leading to protective effects against cellular damage .

Several compounds share structural similarities with 5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Moracin NC19H18O4Contains similar benzofuran structure but differs by having an additional hydroxyl group and no aldehyde .
5-HydroxypsoralenC11H8O3Known for its ability to cross-link DNA; used in phototherapy .
6-(2-Aminopropyl)benzofuranC12H15NAn entactogen with psychoactive properties, highlighting differences in biological activity compared to the target compound .

These compounds illustrate the diversity within the benzofuran class and underscore the unique structural features and potential applications of 5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde.

XLogP3

5.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

298.15689456 g/mol

Monoisotopic Mass

298.15689456 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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